molecular formula C28H24ClN3O4 B3007390 [3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone CAS No. 442649-87-8

[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone

Cat. No.: B3007390
CAS No.: 442649-87-8
M. Wt: 501.97
InChI Key: RSLYADCLBYKCNH-UHFFFAOYSA-N
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Description

[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone is a useful research compound. Its molecular formula is C28H24ClN3O4 and its molecular weight is 501.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structures : A study by Şahin et al. (2011) focuses on the synthesis of related compounds, including their crystal and molecular structures, determined through various methods like X-ray diffraction and density functional method (DFT) calculations. This research contributes to understanding the molecular geometries and electrostatic potential maps of similar compounds (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).

  • Crystal Structures and DFT Studies : Another study by Gökşen et al. (2013) involves the synthesis of compounds with similar structures. The study uses DFT to calculate optimized geometrical parameters, vibrational frequencies, and chemical shift values, comparing these with experimental values to confirm the accuracy of theoretical predictions (Gökşen, Alpaslan, Kelekci, Işık, & Ekizoğlu, 2013).

Antimicrobial and Anticancer Activity

  • Antimicrobial Activity : Novel quinazolinone derivatives, closely related to the specified compound, have been synthesized and tested for antimicrobial activity. Habib et al. (2012) demonstrated these compounds' effectiveness against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2012).

  • Cancer Research : Xu et al. (2021) explored the anticancer effects of LFZ-4-46, a compound with a similar structure, on human breast and prostate cancer cells. The study indicated significant inhibition of cancer cell viability and potential mechanisms mediated by DNA damage and the activation of the MAPKs pathway (Xu, Huang, Zhu, Tian, Wei, Hong, Lu, Li, Liu, & Zhao, 2021).

  • Tumor-Specific Cytotoxic Activity : Hatano et al. (2009) studied the tumor-specific cytotoxicity of tetrahydroisoquinoline derivatives, akin to the compound , against human oral squamous cell carcinoma cell lines. The research supports the importance of molecular size for cytotoxicity induction and suggests potential use in cancer treatment (Hatano, Takekawa, Hashimoto, Ishihara, Kawase, Qing, Qin-tao, & Sakagami, 2009).

Future Directions

Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is ongoing research to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . These compounds may be potential photosensitizers for photodynamic therapy and deserve further study .

Properties

IUPAC Name

[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN3O4/c1-34-20-10-11-22-19(13-20)14-21(27(29)30-22)24-16-23(18-9-12-25(35-2)26(15-18)36-3)31-32(24)28(33)17-7-5-4-6-8-17/h4-15,24H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLYADCLBYKCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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